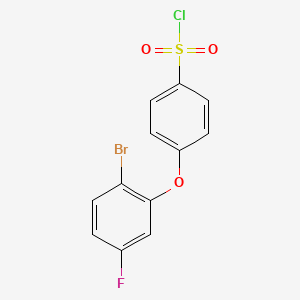

4-(2-Bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride

Description

4-(2-Bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride (CAS 5038-59-5, molecular formula C₈H₆BrClO₃S) is a halogenated sulfonyl chloride derivative featuring a phenoxy group substituted with bromine and fluorine at the 2- and 5-positions, respectively. This compound is commercially available with a purity of 96% and serves as a key intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives for pharmaceutical and agrochemical applications . Its structure combines electron-withdrawing halogens (Br, F) and a sulfonyl chloride group, making it reactive toward nucleophiles like amines or alcohols.

Properties

IUPAC Name |

4-(2-bromo-5-fluorophenoxy)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrClFO3S/c13-11-6-1-8(15)7-12(11)18-9-2-4-10(5-3-9)19(14,16)17/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZGOLHPYXDEII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=CC(=C2)F)Br)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrClFO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(2-Bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride typically involves the reaction of 4-bromo-2,5-difluorobenzenesulfonyl chloride with chloroacetic acid under appropriate conditions . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(2-Bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.

Oxidation and Reduction Reactions: As a strong oxidizing agent, it can undergo redox reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

Organic Synthesis

4-(2-Bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of complex organic molecules. Its sulfonyl chloride group is highly reactive towards nucleophiles, making it suitable for various coupling reactions.

| Reaction Type | Description |

|---|---|

| Coupling Reactions | Forms covalent bonds with nucleophiles to create diverse chemical structures. |

| Electrophilic Substitution | Acts as an electrophile in aromatic substitution reactions. |

Biological and Medicinal Chemistry

This compound is utilized in the development of pharmaceutical agents due to its ability to modify biological targets. It has been studied for its potential role in drug synthesis, particularly for compounds that interact with specific receptors or enzymes.

- Case Study : Research has indicated that derivatives of this compound can exhibit selectivity towards certain biological pathways, which is crucial for drug design aimed at minimizing side effects while maximizing therapeutic efficacy .

Industrial Applications

In industry, this compound is employed in the production of specialty chemicals and materials, including polymers and advanced materials. Its reactivity allows for the creation of tailored materials with specific properties.

| Industry Application | Description |

|---|---|

| Polymer Production | Used as a reagent to synthesize functionalized polymers. |

| Specialty Chemicals | Serves as a building block for various industrial chemicals. |

Case Studies and Research Findings

- Pharmaceutical Development : A study demonstrated the successful use of this compound in synthesizing a library of biologically active compounds that showed promise in targeting specific receptors associated with metabolic disorders .

- Environmental Chemistry : Research indicates its potential application in environmental monitoring as a reagent for detecting pollutants through chemical assays .

- Material Science : Investigations into its use for creating advanced materials have shown that modifications can lead to enhanced mechanical properties and thermal stability, making it suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 4-(2-Bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to create new compounds and materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares 4-(2-Bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride with analogous sulfonyl chlorides:

*Calculated molecular weight based on formula.

Key Observations:

- Substituent Effects: The target compound’s 2-bromo-5-fluorophenoxy group introduces steric bulk and electronic effects distinct from simpler derivatives like 2-bromo-5-fluorobenzenesulfonyl chloride, where halogens are directly attached to the benzene ring .

- Reactivity: Electron-withdrawing groups (e.g., trifluoromethyl in C₉H₂ClF₉O₂S) enhance sulfonyl chloride reactivity, but bromo-fluorophenoxy substituents balance moderate electron withdrawal with steric accessibility .

- Synthetic Yields : Yields for analogs vary widely (15–98%), suggesting that substituent position and steric demands influence reaction efficiency .

Comparative Reactivity and Stability

- Nucleophilic Substitution: The phenoxy group’s orientation may sterically hinder reactions, contrasting with benzyloxy derivatives (e.g., 4-(3-fluorobenzyloxy)benzene-1-sulfonyl chloride), where the flexible benzyloxy linker improves accessibility .

Research Findings and Industrial Relevance

- Agrochemical Potential: Analogous compounds like (2-Bromo-5-fluorophenoxy)acetonitrile (C₈H₅BrFNO) are studied in soil metabolomics, suggesting the target compound’s utility in pesticide design .

- Drug Discovery : Sulfonamide derivatives of similar chlorides (e.g., 4-(5-chloro-2-methoxybenzamido)benzene-1-sulfonyl chloride) show antipyretic and anticancer activities, indicating possible therapeutic pathways for the target compound .

Biological Activity

4-(2-Bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in various fields, including medicinal chemistry and biochemistry. This compound is recognized for its potential biological activities, particularly in drug development and protein modification. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H9BrClFNO2S

- Molecular Weight : 353.64 g/mol

- Structure : The compound features a sulfonyl chloride group, which is known for its reactivity towards nucleophiles, facilitating the synthesis of various derivatives.

The sulfonyl chloride group in this compound acts as an electrophile, allowing it to react with nucleophiles such as amines and alcohols. This reactivity is crucial in biochemical assays and protein modification studies. The specific biological targets and pathways depend on the nature of the nucleophiles involved in the reactions.

Antimicrobial Properties

Recent studies have indicated that compounds containing similar sulfonyl chloride moieties exhibit significant antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, derivatives with benzenesulfonate structures showed minimum inhibitory concentrations (MIC) ranging from 0.39 to 3.12 mg/L against Gram-positive bacteria .

Case Study: Protein Modification

In a study focusing on protein modification, this compound was utilized to label proteins selectively. This labeling is essential for tracking protein interactions and understanding cellular mechanisms. The compound's ability to modify cysteine residues in proteins was highlighted, showcasing its utility in biochemical research.

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

Understanding the SAR of sulfonyl chlorides has been pivotal in enhancing their biological activity. Modifications to the phenoxy and sulfonyl groups can significantly impact the compound's potency and selectivity towards specific biological targets. For example, substituents like fluorine or bromine on the aromatic ring can enhance the lipophilicity and overall biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.